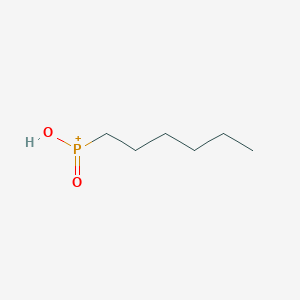

Hexyl(hydroxy)oxophosphanium

Description

Hexyl(hydroxy)oxophosphanium is a phosphorus-containing compound characterized by a hexyl (C₆H₁₃) chain bonded to a phosphanium core featuring hydroxy (-OH) and oxo (=O) functional groups. Phosphonium derivatives are often noted for their ionic nature, thermal stability, and reactivity in polar environments. The following analysis compares its inferred properties with structurally or functionally analogous compounds.

Propriétés

Numéro CAS |

34937-79-6 |

|---|---|

Formule moléculaire |

C6H14O2P+ |

Poids moléculaire |

149.15 g/mol |

Nom IUPAC |

hexyl-hydroxy-oxophosphanium |

InChI |

InChI=1S/C6H13O2P/c1-2-3-4-5-6-9(7)8/h2-6H2,1H3/p+1 |

Clé InChI |

SHNUAJCQFNVFIE-UHFFFAOYSA-O |

SMILES canonique |

CCCCCC[P+](=O)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Mono-ethyl-hydroxy-hexyl phthalate (MEHHP)

- Structural Similarities : Both compounds feature a hexyl chain and hydroxyl group. MEHHP, a phthalate metabolite, contains an ester-linked hydroxyhexyl moiety.

- Key Differences :

- Chemical Class : MEHHP is an ester (phthalate derivative), while Hexyl(hydroxy)oxophosphanium is a positively charged phosphanium ion.

- Reactivity : MEHHP’s ester group is prone to hydrolysis, whereas the phosphanium ion’s reactivity may involve acid-base interactions or coordination chemistry.

- Applications : MEHHP is a biomarker of phthalate exposure in toxicology studies, whereas phosphanium compounds are often used in ionic liquids or as catalysts.

(Hydroxy(4-phenylbutyl)phosphinyl)acetic acid benzyl ester

- Structural Analogies : This compound includes a phosphinyl group with hydroxy and alkyl substituents, akin to Hexyl(hydroxy)oxophosphanium.

- Key Differences :

- Substituents : The phenylbutyl group in the phosphinyl compound introduces aromaticity, enhancing lipophilicity compared to Hexyl(hydroxy)oxophosphanium’s aliphatic hexyl chain.

- Stability : The benzyl ester moiety likely improves stability against hydrolysis, whereas the oxophosphanium ion’s charge may increase solubility in polar solvents.

Hexamethylene diisocyanate (1,6-diisocyanatohexane)

- Functional Contrast : Both share a hexyl backbone, but Hexamethylene diisocyanate features reactive isocyanate (-NCO) groups.

- Reactivity : Isocyanates readily polymerize with alcohols or amines, forming polyurethanes. In contrast, Hexyl(hydroxy)oxophosphanium’s hydroxy and oxo groups may participate in redox or coordination reactions.

- Applications : Hexamethylene diisocyanate is critical in polymer production, while phosphanium derivatives are niche in catalysis.

Research Implications and Limitations

- Reactivity Studies : The hydroxy and oxo groups in Hexyl(hydroxy)oxophosphanium may enable unique acid-base or redox behavior, distinct from phthalates or isocyanates.

- Synthetic Challenges : Its ionic nature could complicate purification, unlike the neutral MEHHP or phosphinyl ester .

- Data Gaps : Direct experimental data on Hexyl(hydroxy)oxophosphanium are absent in the provided evidence; comparisons rely on structural analogs. Further studies are needed to validate its physicochemical properties and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.